1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one, as a precursor in the synthesis of various compounds, has shown promising applications in the field of antimicrobial activity. For instance, novel compounds synthesized from similar azetidinone cores have been evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of bacterial and fungal organisms, highlighting the potential of azetidinone derivatives in developing new antimicrobial agents (Nagamani et al., 2018), (Patel & Desai, 2005).
Antifungal and Antibacterial Properties
Research on azetidinone derivatives has also uncovered their potential in addressing antifungal and antibacterial challenges. Compounds developed from azetidinones have demonstrated efficacy against Candida albicans and a spectrum of bacteria, including resistant strains. These findings suggest a valuable avenue for the development of novel antifungal and antibacterial therapies, emphasizing the chemical versatility and therapeutic potential of azetidinone derivatives (Kumar et al., 2019), (Mistry, Desai, & Desai, 2016).
Pharmaceutical Research and Development
The structural versatility of this compound allows for its use in pharmaceutical research and development. This compound's derivatives are explored for their potential in creating effective treatments for various conditions, including those requiring antimicrobial action. The research underscores the importance of azetidinone derivatives in synthesizing new drugs with potential therapeutic applications (Brands et al., 2003), (Rosenblum et al., 1998).
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-9-3-1-8(2-4-9)5-11(17)16-6-10(7-16)14-15-13/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBBUIYJMBVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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